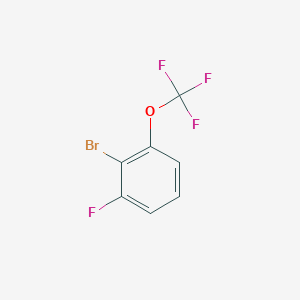

2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene

描述

属性

IUPAC Name |

2-bromo-1-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXLOIBEAHHYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

- Fluorobenzene derivatives serve as the backbone, often substituted with trifluoromethoxy groups introduced via nucleophilic aromatic substitution or transition-metal-catalyzed trifluoromethoxylation.

- Bromination reagents such as dibromohydantoin or bromine in acidic media are employed for selective bromination.

Representative Preparation Route

A representative synthetic route, adapted from related compounds and patent literature, involves:

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Trifluoromethoxylation | Transition-metal catalysis or nucleophilic substitution on fluorobenzene derivatives | 1-Fluoro-3-(trifluoromethoxy)benzene |

| 2 | Bromination | Dibromohydantoin in sulfuric acid or bromine in acidic solvent at controlled temperature (20–30 °C) | 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene |

| 3 | Purification | Extraction, washing, and fractional distillation under reduced pressure | Pure target compound |

Detailed Reaction Conditions and Findings

Trifluoromethoxylation : The trifluoromethoxy group is introduced by reaction of fluorobenzene derivatives with trifluoromethoxide sources under copper catalysis or via nucleophilic aromatic substitution using trifluoromethoxide salts. This step requires careful control to avoid side reactions and ensure regioselectivity.

Bromination : Bromination is carried out using dibromohydantoin in sulfuric acid solvent, which provides mild and selective bromination conditions. The molar ratio of substrate to brominating agent and reaction temperature (typically 20–30 °C) are critical parameters influencing yield and regioselectivity.

Purification : The crude product mixture is subjected to extraction with organic solvents such as dichloromethane, followed by washing with water until neutral pH is achieved. Fractional distillation under reduced pressure is used to isolate the pure this compound.

| Parameter | Typical Value/Condition | Effect on Yield and Purity |

|---|---|---|

| Reaction temperature (bromination) | 20–30 °C | Higher temperatures may cause overbromination or side reactions |

| Molar ratio (substrate:brominating agent) | Approximately 13:1 (substrate to dibromohydantoin) | Ensures selective monobromination with minimal by-products |

| Solvent | Sulfuric acid | Provides acidic medium enhancing bromination selectivity |

| Purification method | Extraction + reduced pressure distillation | Efficient removal of impurities and isolation of product |

| Yield | Generally high (>80%) | Dependent on strict control of reaction parameters |

- The use of dibromohydantoin as a brominating agent in sulfuric acid is preferred due to mild conditions and high selectivity compared to elemental bromine, which can lead to polybromination.

- Trifluoromethoxylation methods vary but copper-catalyzed nucleophilic aromatic substitution is widely accepted for introducing the trifluoromethoxy group on fluorobenzene derivatives.

- The sequence of trifluoromethoxylation followed by bromination yields better regioselectivity than the reverse order.

The preparation of this compound involves:

- Starting from fluorobenzene derivatives,

- Introducing the trifluoromethoxy substituent via nucleophilic aromatic substitution or catalytic methods,

- Selective bromination using dibromohydantoin in sulfuric acid at controlled temperatures,

- Purification through extraction and fractional distillation.

This method provides a high-yield, regioselective, and relatively safe synthetic route suitable for laboratory and potentially industrial scale. The process benefits from mild reaction conditions and readily available reagents, making it practical and cost-effective.

化学反应分析

Types of Reactions

2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.

科学研究应用

Chemistry

2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis. Its unique trifluoromethoxy group enhances reactivity, making it suitable for:

- Substitution Reactions: The compound can undergo various nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Coupling Reactions: It is applicable in coupling reactions to synthesize more complex aromatic systems.

Biology

In biological research, this compound is utilized for its ability to interact with biological systems:

- Biological Studies: Its unique chemical properties allow it to be used in studies focusing on molecular interactions and mechanisms within biological pathways.

- Drug Development: The compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

Industry

The industrial applications of this compound include:

- Specialty Chemicals Production: It is used in the formulation of specialty chemicals that require specific fluorinated characteristics.

- Material Science: The compound's properties make it suitable for developing advanced materials with enhanced thermal and chemical stability.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

-

Synthesis of Fluorinated Aromatics:

- Research has demonstrated its effectiveness in synthesizing fluorinated aromatic compounds that exhibit unique electronic properties beneficial for electronic materials.

-

Biological Activity Studies:

- Investigations into its interaction with biological targets have shown potential in drug design, particularly for compounds aimed at specific receptor sites.

作用机制

The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The bromine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .

相似化合物的比较

Para-Substituted Derivatives

1-Bromo-4-(trifluoromethoxy)benzene demonstrates exceptional reactivity in Pd-catalyzed arylations, achieving >90% yields with heteroarenes like 2-methylthiophene and imidazo[1,2-a]pyridine. The para-substitution minimizes steric interference, allowing efficient catalyst access to the bromine site . Lower yields (77%) at 80°C highlight temperature sensitivity .

Meta-Substituted Derivatives

1-Bromo-3-(trifluoromethoxy)benzene shows slightly reduced reactivity (69–89% yields) with bulkier substrates like benzothiophene, likely due to steric hindrance from the meta-OCF₃ group. However, imidazo[1,2-a]pyridine derivatives still achieve >90% yields, indicating electronic activation outweighs steric limitations in some cases .

Ortho-Substituted Derivatives

Electronic and Steric Influences

- Electron-Withdrawing Effects : The -OCF₃ group strongly activates the benzene ring toward electrophilic substitution, stabilizing transition states in cross-coupling reactions .

- Meta-substituents balance electronic activation with moderate steric interference .

- Halogen Position : Bromine at position 2 (vs. 1 or 4) may alter regioselectivity in multi-component reactions, though this requires experimental validation.

生物活性

2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant biological activity. Its unique structure, featuring bromine, fluorine, and a trifluoromethoxy group, contributes to its interactions with various biological targets. This article reviews the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The chemical formula for this compound is , and it has a molecular weight of 259 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity, facilitating cellular penetration and interactions with biological macromolecules .

| Property | Value |

|---|---|

| Chemical Formula | C₇H₃BrF₄O |

| Molecular Weight | 259 g/mol |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. This interaction can lead to the formation of reactive metabolites that may modify nucleic acids and proteins, potentially resulting in cytotoxic effects.

Enzyme Interaction

The compound's interaction with cytochrome P450 enzymes can inhibit their monooxygenase activity, affecting the metabolism of various substrates. This modulation can influence drug efficacy and toxicity profiles.

Cellular Effects

Research indicates that this compound can influence several cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. By modulating key kinases within this pathway, the compound affects gene expression and cellular metabolism.

Induction of Oxidative Stress

The compound has been shown to induce oxidative stress in specific cell types, leading to alterations in cellular redox status. This oxidative stress can result in cytotoxicity and apoptosis in certain contexts.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Binding : The compound binds to active sites of enzymes, leading to inhibition or activation of their catalytic activities.

- Gene Expression Modulation : It can alter transcription factors and regulatory proteins, impacting gene expression profiles.

- Metabolic Pathways : Involvement in metabolic pathways mediated by cytochrome P450 enzymes results in the formation of various metabolites that may retain biological activity.

Case Studies

A recent study examined the effects of this compound on cancer cell lines. The results indicated that at low concentrations, the compound exhibited minimal cytotoxic effects; however, at higher concentrations, it significantly induced apoptosis through oxidative stress mechanisms.

常见问题

Q. What are the optimal synthetic routes for preparing 2-bromo-1-fluoro-3-(trifluoromethoxy)benzene?

Methodological Answer: The compound is synthesized via direct bromination of a fluorinated trifluoromethoxybenzene precursor. Key steps include:

- Regioselective bromination using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination .

- Purification via column chromatography (hexane:ethyl acetate, 9:1 v/v) to isolate the product with >95% purity .

- Confirmation of regiochemistry using NOESY NMR to validate the substitution pattern at positions 1, 2, and 3 .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Peaks at δ 7.45–7.55 ppm (aromatic protons) and δ 120–125 ppm (CF₃O group) confirm the structure .

- Mass Spectrometry : Molecular ion peak at m/z 286.003 (C₇H₃BrF₄O⁺) matches the theoretical molecular weight .

- IR Spectroscopy : Strong absorption at 1150 cm⁻¹ (C–F stretch) and 1250 cm⁻¹ (C–O–CF₃) .

Advanced Research Questions

Q. What strategies address challenges in regioselective functionalization of this compound?

Methodological Answer: The electron-withdrawing trifluoromethoxy group directs electrophilic substitution to the para position, but steric hindrance from bromine and fluorine complicates reactivity. Strategies include:

- Directed ortho-metalation : Use n-BuLi at –78°C to deprotonate the aromatic ring, enabling selective coupling with electrophiles .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices for electrophilic attack .

Q. How does the compound perform in cross-coupling reactions for pharmaceutical intermediates?

Methodological Answer: The bromine atom serves as a handle for Suzuki-Miyaura coupling with aryl boronic acids. Optimized conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Challenges: Competing proto-debromination is minimized by degassing solvents and using excess boronic acid (1.5 equiv) .

Case Study : Coupling with 4-pyridylboronic acid yields a precursor for kinase inhibitors (75% yield, >90% purity) .

Q. What computational methods predict the compound’s electronic properties for material science applications?

Methodological Answer:

- HOMO-LUMO Gap : Calculated at 5.2 eV (B3LYP/6-311+G**) suggests potential as an electron-deficient moiety in organic semiconductors .

- Solubility Prediction : COSMO-RS simulations in toluene (logP = 2.8) guide solvent selection for thin-film deposition .

Contradictions in Literature

- Synthetic Yields : Reported yields vary (65–75%) due to differences in bromination protocols . Validate via controlled reagent stoichiometry and reaction monitoring (TLC).

- Regioselectivity : Conflicting reports on para vs. meta reactivity resolved through isotopic labeling and kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。